5-cyano-N-ethyl-2-methylbenzenesulfonamide
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Overview
Description
5-cyano-N-ethyl-2-methylbenzenesulfonamide is an organic compound with the molecular formula C10H12N2O2S It is a derivative of benzenesulfonamide, characterized by the presence of a cyano group, an ethyl group, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyano-N-ethyl-2-methylbenzenesulfonamide typically involves the following steps:
Nitration: The starting material, 2-methylbenzenesulfonamide, undergoes nitration to introduce a nitro group at the desired position on the benzene ring.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Cyano Group Introduction: The amino group is converted to a cyano group through a Sandmeyer reaction, which involves the use of copper(I) cyanide.
Ethylation: Finally, the compound is ethylated using ethyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-cyano-N-ethyl-2-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids or sulfonyl chlorides.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
5-cyano-N-ethyl-2-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-cyano-N-ethyl-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-methylbenzenesulfonamide: Lacks the cyano and ethyl groups.
5-cyano-2-methylbenzenesulfonamide: Lacks the ethyl group.
N-ethyl-2-methylbenzenesulfonamide: Lacks the cyano group.
Uniqueness
5-cyano-N-ethyl-2-methylbenzenesulfonamide is unique due to the combination of the cyano, ethyl, and methyl groups on the benzenesulfonamide structure. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H12N2O2S |
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Molecular Weight |
224.28 g/mol |
IUPAC Name |
5-cyano-N-ethyl-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C10H12N2O2S/c1-3-12-15(13,14)10-6-9(7-11)5-4-8(10)2/h4-6,12H,3H2,1-2H3 |
InChI Key |
ZHJNSLWBJSYRDO-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=CC(=C1)C#N)C |
Origin of Product |
United States |
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